

Molecular weight and formula of 3-Bromoheptan-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoheptan-4-one

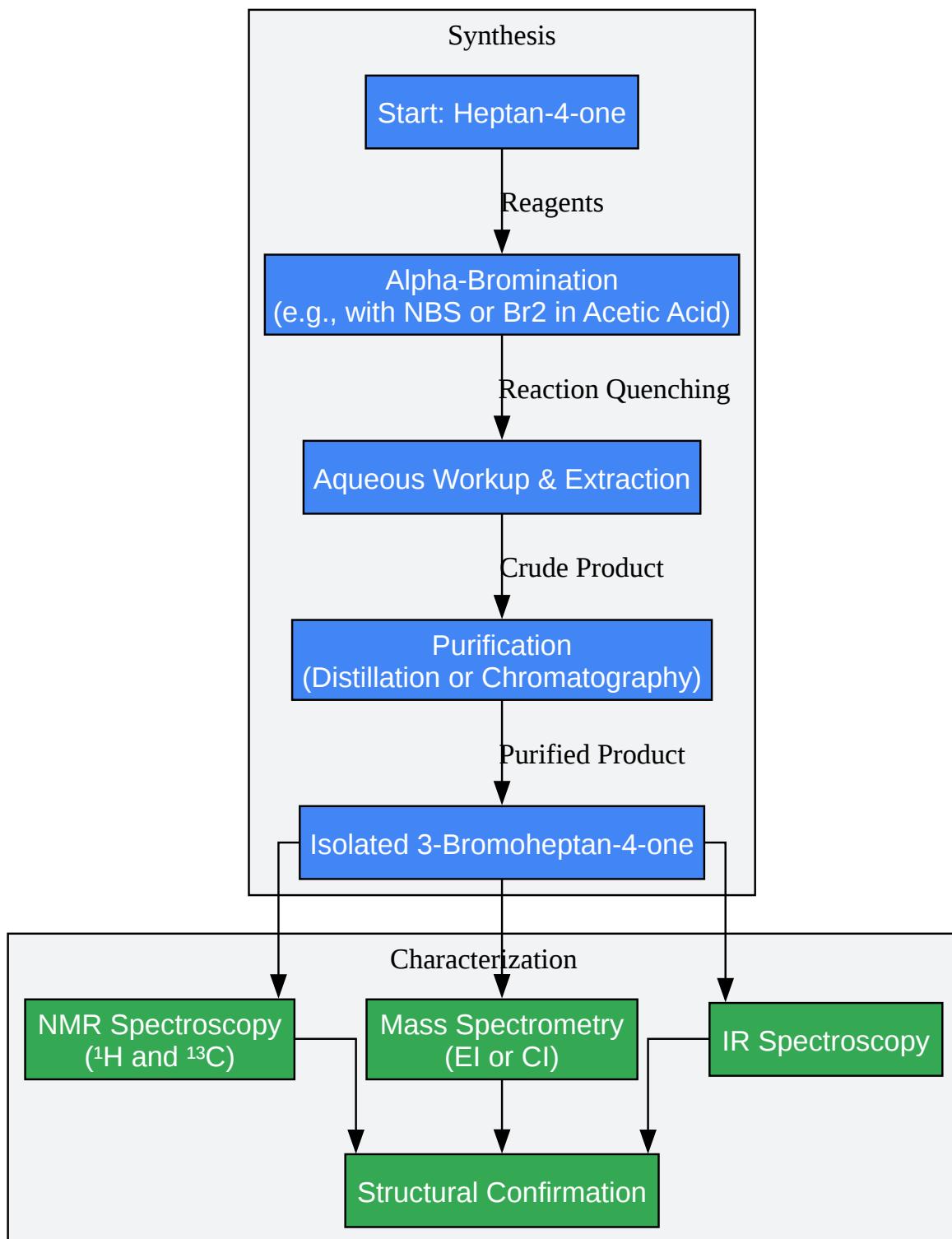
Cat. No.: B1610172

[Get Quote](#)

Technical Dossier: 3-Bromoheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Bromoheptan-4-one**, alongside detailed experimental protocols for its synthesis and characterization. This alpha-bromoketone is a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.


Core Compound Data

All quantitative data for **3-Bromoheptan-4-one** has been compiled and is presented in the table below for straightforward reference.

Property	Value	Citations
Chemical Formula	C ₇ H ₁₃ BrO	[1] [2] [3] [4] [5] [6]
Molecular Weight	193.08 g/mol	[1] [2] [3] [4]
CAS Number	42330-10-9	[1] [3] [4]
IUPAC Name	3-bromoheptan-4-one	[1] [3] [6]
Density	1.248 g/cm ³	[3] [7]
Boiling Point	39°C at 1 mmHg	[3] [7]
Flash Point	75°C (167°F)	[3] [7]
Monoisotopic Mass	192.01498 Da	[1] [2] [5]

Synthesis and Characterization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of **3-Bromoheptan-4-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **3-Bromoheptan-4-one**.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **3-Bromoheptan-4-one**. These protocols are based on established procedures for the alpha-bromination of ketones.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Synthesis: Alpha-Bromination of Heptan-4-one

This protocol describes the synthesis of **3-Bromoheptan-4-one** via the electrophilic alpha-bromination of heptan-4-one in an acidic medium.

Materials:

- Heptan-4-one
- Glacial Acetic Acid
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Saturated Sodium Bisulfite Solution
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated Sodium Chloride Solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Dichloromethane (or other suitable organic solvent)
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-4-one (1.0 equivalent) in glacial acetic acid.
- Cool the solution in an ice bath to maintain a temperature below 10°C.

- Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Alternatively, N-Bromosuccinimide (1.1 equivalents) can be used as the bromine source.[9]
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane.
- Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench any excess bromine), a saturated sodium bicarbonate solution, and finally with brine.[8]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **3-Bromoheptan-4-one** by vacuum distillation or column chromatography.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl_3). The spectrum is expected to show a characteristic downfield shift for the proton alpha to the bromine and carbonyl group. Specifically, a triplet or multiplet around 4.0-5.0 ppm would be indicative of the $-\text{CH}(\text{Br})-$ proton.[11]
- ^{13}C NMR: Prepare a sample in a similar manner to ^1H NMR. The carbon attached to the bromine is expected to have a chemical shift in the range of 30-50 ppm. The carbonyl carbon should appear significantly downfield, typically in the range of 190-210 ppm.[11]

2. Mass Spectrometry (MS)

- Sample Preparation: Introduce a dilute solution of the purified product into the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of compound.[12]

- Analysis: The mass spectrum should show a molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is characteristic of a monobrominated compound.[13] Key fragmentation patterns for ketones include alpha-cleavage, resulting in the loss of alkyl radicals adjacent to the carbonyl group.[13]

3. Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- Analysis: A strong, sharp absorption band is expected in the region of $1715\text{-}1735\text{ cm}^{-1}$, which is characteristic of the C=O stretching vibration of an aliphatic ketone. The presence of the bromine atom alpha to the carbonyl group may slightly shift this frequency.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromoheptan-4-one | C7H13BrO | CID 11469593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3-Bromo-4-heptanone, 98% | Fisher Scientific [fishersci.ca]
- 4. 3-BROMOHEPTAN-4-ONE | 42330-10-9 [chemicalbook.com]
- 5. PubChemLite - 3-bromoheptan-4-one (C7H13BrO) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-4-heptanone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 3-BROMOHEPTAN-4-ONE CAS#: 42330-10-9 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC

[pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Molecular weight and formula of 3-Bromoheptan-4-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1610172#molecular-weight-and-formula-of-3-bromoheptan-4-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com